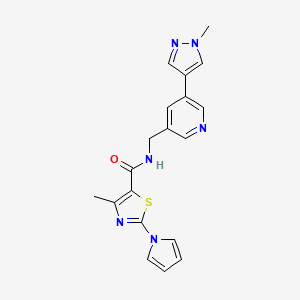

4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c1-13-17(27-19(23-13)25-5-3-4-6-25)18(26)21-9-14-7-15(10-20-8-14)16-11-22-24(2)12-16/h3-8,10-12H,9H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYAQKCESJZPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

Pyridine Ring Construction: The pyridine ring can be introduced via condensation reactions, often using aldehydes and ammonia or amines.

Thiazole Ring Synthesis: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reactions: The various rings are then coupled together using cross-coupling reactions such as Suzuki or Heck reactions.

Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitrogen atoms in the heterocyclic rings.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its heterocyclic structure. It could be investigated for its potential as an enzyme inhibitor or receptor ligand, contributing to drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Key Differences: Replaces the thiazole core with a pyrazole ring and introduces chloro and cyano substituents.

- Properties : Melting point (MP) = 133–135°C; Yield = 68%; Molecular weight (MW) = 403.1 g/mol.

- Structure: N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide.

- Key Differences: Substitutes pyrrole with a thiophene ring and adds cyano/methyl groups.

- Properties : MW = ~340 g/mol (estimated). Thiophene enhances π-π stacking compared to pyrrole.

- Structure : N-(3,5-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide.

- Key Differences : Replaces thiazole with a 1,3,4-thiadiazole core and incorporates methoxy groups.

- Properties : MP = 179–180°C; MW = 354.37 g/mol. Thiadiazole increases electron-withdrawing character.

Analogues with Pyridine/Pyrazole Linkages

- Structure: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

- Key Differences : Fluorophenyl and chlorophenyl substituents improve lipophilicity.

- Properties : MP = 181–183°C; Yield = 71%; MW = 421.0 g/mol.

Comparative Analysis

Table 1: Structural and Physical Property Comparison

*Estimated based on molecular formula.

Key Observations:

Heterocyclic Core Influence :

- Thiazole and pyrazole derivatives (e.g., 3a, 938022-31-2) generally exhibit moderate melting points (133–183°C), while thiadiazole (18j) shows higher thermal stability (MP = 179–180°C) .

- Oxadiazole cores () may reduce molecular weight and enhance rigidity.

Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano) improve crystallinity and yield (e.g., 3a: 68% yield) .

Synthetic Efficiency :

- Carboxamide coupling reactions (e.g., EDCI/HOBt in ) yield 62–71%, comparable to methods in .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Example Values | Reference |

|---|---|---|

| Solvent | DMF, ethanol, acetonitrile | |

| Catalyst | K₂CO₃, NaH, Pd(PPh₃)₄ | |

| Reaction Time | 2–24 hours |

Q. Table 2: Biological Activity of Analogues

| Analog Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| Pyrrole → Imidazole | 0.45 | EGFR Kinase | |

| Methyl → Trifluoromethyl | 1.2 | PARP-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.